![molecular formula C13H26O B15161951 1-[(Prop-1-en-1-yl)oxy]decane CAS No. 148340-62-9](/img/structure/B15161951.png)
1-[(Prop-1-en-1-yl)oxy]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Prop-1-en-1-yl)oxy]decane is an organic compound characterized by the presence of a prop-1-en-1-yloxy group attached to a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Prop-1-en-1-yl)oxy]decane can be synthesized through the reaction of decanol with prop-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, ensuring the complete conversion of reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Prop-1-en-1-yl)oxy]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the prop-1-en-1-yloxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the prop-1-en-1-yloxy group.
Aplicaciones Científicas De Investigación
1-[(Prop-1-en-1-yl)oxy]decane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(Prop-1-en-1-yl)oxy]decane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
- 1-[(Prop-1-en-1-yl)oxy]nonane
- 1-[(Prop-1-en-1-yl)oxy]undecane
- 1-[(Prop-1-en-1-yl)oxy]dodecane
Comparison: 1-[(Prop-1-en-1-yl)oxy]decane is unique due to its specific chain length and the presence of the prop-1-en-1-yloxy group. Compared to similar compounds, it may exhibit distinct physical and chemical properties, such as boiling point, solubility, and reactivity, which can influence its applications and behavior in various contexts.
Propiedades
Número CAS |
148340-62-9 |
|---|---|
Fórmula molecular |
C13H26O |
Peso molecular |
198.34 g/mol |
Nombre IUPAC |
1-prop-1-enoxydecane |
InChI |
InChI=1S/C13H26O/c1-3-5-6-7-8-9-10-11-13-14-12-4-2/h4,12H,3,5-11,13H2,1-2H3 |
Clave InChI |
NKVSKHXOCBYNLT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


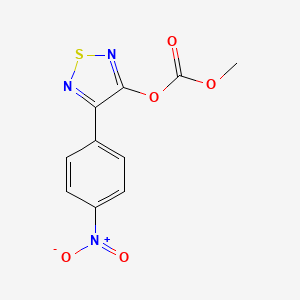
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)
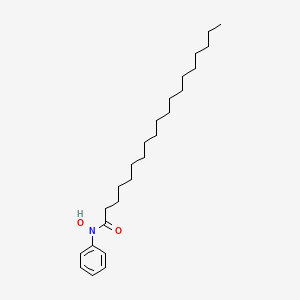
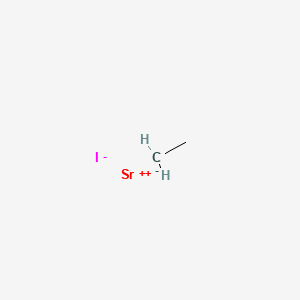
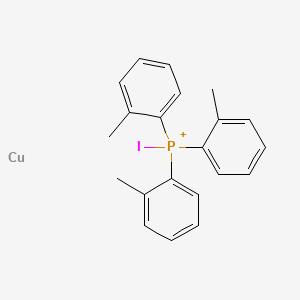
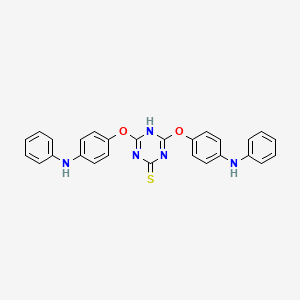
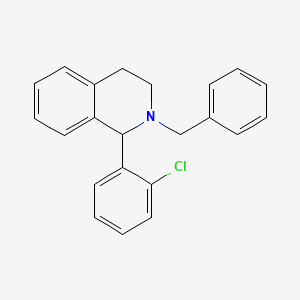
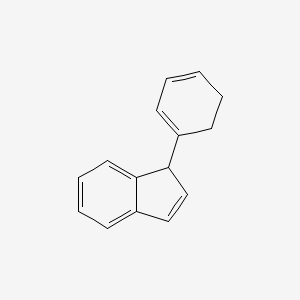
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
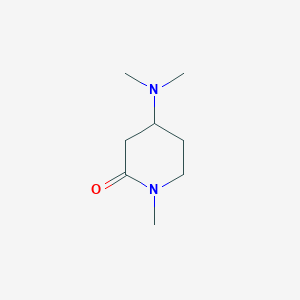
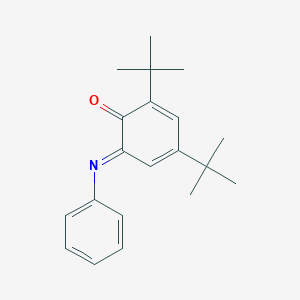
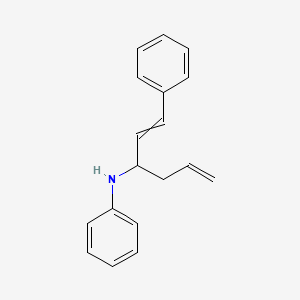
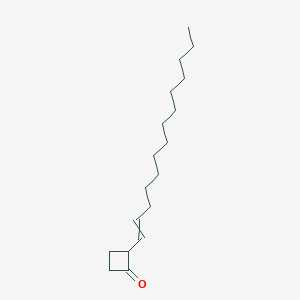
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
